2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine
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Overview
Description
2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.
Preparation Methods
The synthesis of 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with various substrates, such as carbonyl compounds or alkenes. One common method is the Groebke-Blackburn three-component reaction, which involves the condensation of 2-aminopyridine, an aldehyde, and an isonitrile . This reaction can be carried out under metal-free conditions, making it an environmentally friendly approach . Industrial production methods often involve similar condensation reactions but may use different catalysts and reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic substitution at the chlorine atoms, leading to the formation of various derivatives.
Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, its antituberculosis activity is believed to be due to its ability to inhibit the synthesis of essential components in the bacterial cell wall . The exact molecular targets and pathways involved can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
2,6,7,8-Tetrachloroimidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2,7-Dimethylimidazo[1,2-a]pyridine: Known for its anti-TB activity.
Imidazo[1,2-a]pyrimidine: Widely studied for its applications in medicinal chemistry and drug development.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H2Cl4N2 |
---|---|
Molecular Weight |
255.9 g/mol |
IUPAC Name |
2,6,7,8-tetrachloroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H2Cl4N2/c8-3-1-13-2-4(9)12-7(13)6(11)5(3)10/h1-2H |
InChI Key |
VTGHQKAYNWOECQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C2=NC(=CN21)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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